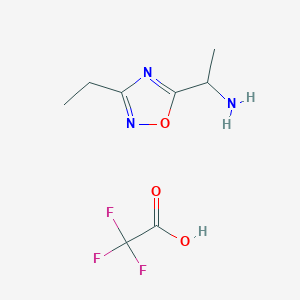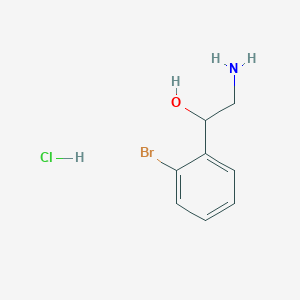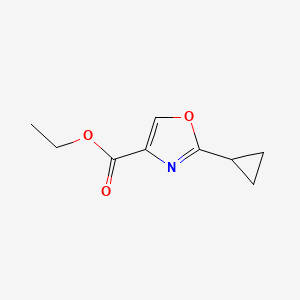
5-Methyl-6-(Trifluormethyl)pyridin-3-amin
Übersicht
Beschreibung
Trifluoromethylpyridines are a class of organic compounds that contain a pyridine ring with a trifluoromethyl group attached . They are widely used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of trifluoromethylpyridines often involves complex chemical reactions. For example, one method involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines consists of a pyridine ring with a trifluoromethyl group (-CF3) attached .Chemical Reactions Analysis
Trifluoromethylpyridines can participate in various chemical reactions. For instance, they can act as reactants in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules .Physical and Chemical Properties Analysis
Trifluoromethylpyridines have unique physical and chemical properties due to the presence of the trifluoromethyl group and the pyridine ring .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
5-Methyl-6-(Trifluormethyl)pyridin-3-amin: ist ein wichtiger Strukturbaustein in aktiven agrochemischen Inhaltsstoffen. Seine Derivate, wie zum Beispiel Trifluormethylpyridine (TFMP), werden umfassend im Pflanzenschutz eingesetzt. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit dem Pyridin-Rest tragen zur Wirksamkeit dieser Verbindungen beim Schutz von Nutzpflanzen vor Schädlingen bei .
Pharmazeutische Entwicklung
Mehrere pharmazeutische Produkte enthalten den TFMP-Rest, zu dem auch This compound als Derivat gehört. Diese Verbindungen haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien. Die Einarbeitung von TFMP-Derivaten in Medikamente beruht auf ihrer Fähigkeit, biologische Aktivitäten und physikalische Eigenschaften zu verbessern .
Synthese von von der FDA zugelassenen Medikamenten
Die Trifluormethylgruppe, ein Bestandteil von This compound, findet sich in vielen von der FDA zugelassenen Medikamenten wieder. In den letzten 20 Jahren wurde diese Gruppe in der Chemie verschiedener Medikamente verwendet, was ihre Bedeutung in der pharmazeutischen Chemie für verschiedene Krankheiten und Störungen zeigt .
Veterinärmedizin
Neben Humanpharmazeutika werden TFMP-Derivate auch in der Veterinärmedizin eingesetzt. Die strukturellen Eigenschaften von Verbindungen wie This compound tragen zur Entwicklung von Behandlungen für Tiere bei und zeigen die Vielseitigkeit dieser Verbindung in verschiedenen Bereichen der Gesundheitswissenschaften .
Chemisches Zwischenprodukt
Diese Verbindung dient als chemisches Zwischenprodukt bei der Synthese anderer wichtiger Moleküle. So wird sie beispielsweise bei der Herstellung von 2,3-Dichlor-5-(Trifluormethyl)-pyridin (2,3,5-DCTF) verwendet, das ein Vorläufer für verschiedene Pflanzenschutzmittel ist .
Antivirale Forschung
This compound: Derivate sind an der Synthese neuer Verbindungen mit potenzieller antiviraler Aktivität beteiligt. Beispielsweise werden sie bei der Herstellung von Inhibitoren von NS5B zur Behandlung von Hepatitis C eingesetzt .
Medikamentenentwicklung
Die Derivate der Verbindung sind bei der Entdeckung neuer Medikamente von entscheidender Bedeutung. Eines der erfolgreichsten Medikamente, das TFMP enthält, ist Tipranavir, was die bedeutende Rolle der Verbindung bei der Entwicklung von therapeutischen Wirkstoffen unterstreicht .
Organische Synthese
In der organischen Synthese dient This compound als Substrat für komplexe Reaktionen. Es wird in einem Eintopfverfahren zur Herstellung entsprechender 7-Aza-indole verwendet, die in verschiedenen Anwendungen der chemischen Synthese wertvoll sind .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive trifluoromethyl group .
Biochemical Pathways
Similar compounds have been implicated in various biochemical processes, including signal transduction and enzymatic reactions .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, which could potentially improve the bioavailability of 5-methyl-6-(trifluoromethyl)pyridin-3-amine .
Result of Action
Similar compounds have been shown to exert various biological effects, such as anti-inflammatory, antifungal, and anticancer activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-5(11)3-12-6(4)7(8,9)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPHRJYDEHAJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941606-50-4 | |
| Record name | 5-methyl-6-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


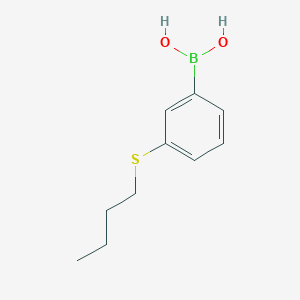
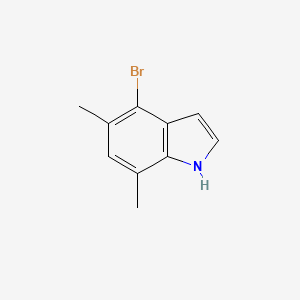
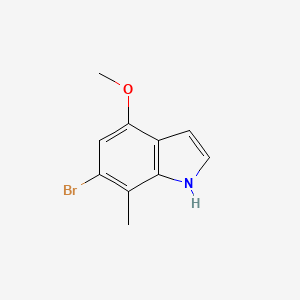
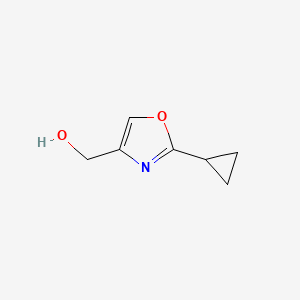

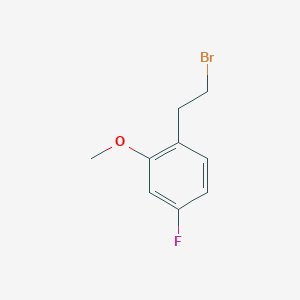

![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1523522.png)
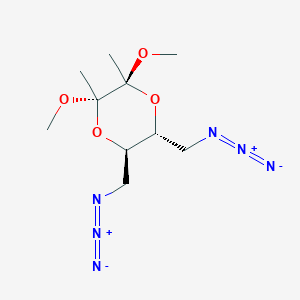
![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)
